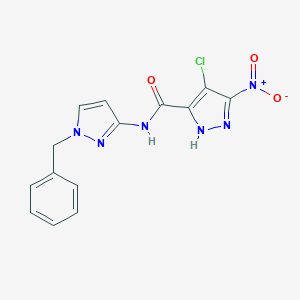
N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide, also known as BPN or BPN-14770, is a small molecule drug that has shown promising results in preclinical studies for the treatment of several neurological disorders. BPN-14770 is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling pathways in the brain.
Mécanisme D'action
N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide-14770 selectively inhibits PDE4D, an enzyme that hydrolyzes cAMP, a key second messenger in the brain. By inhibiting PDE4D, this compound-14770 increases cAMP levels, which in turn activates downstream signaling pathways that are important for synaptic plasticity and cognitive function. This compound-14770 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound-14770 has been shown to increase cAMP levels in the brain and enhance synaptic plasticity, which is important for learning and memory. This compound-14770 also has anti-inflammatory effects, which may be beneficial in neurological disorders associated with neuroinflammation. This compound-14770 has been shown to have a good safety profile in preclinical studies, with no observed toxicity or adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide-14770 is a small molecule drug that can be easily synthesized and modified, making it a useful tool for studying cAMP signaling pathways and their role in neurological disorders. However, the selectivity of this compound-14770 for PDE4D may limit its use in studying other PDE isoforms or cAMP signaling pathways that are not regulated by PDE4D.
Orientations Futures
Future research on N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide-14770 will focus on its potential as a therapeutic agent for neurological disorders. Clinical trials are currently underway to evaluate the safety and efficacy of this compound-14770 in patients with Fragile X syndrome and Rett syndrome. Other potential future directions for this compound-14770 include studying its effects on other neurological disorders, such as Parkinson's disease and multiple sclerosis, and exploring its potential as a cognitive enhancer in healthy individuals. Additionally, further research is needed to understand the long-term effects of this compound-14770 on cAMP signaling pathways and its potential for drug interactions.
Méthodes De Synthèse
The synthesis of N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide-14770 involves the reaction of 4-chloro-3-nitropyrazole-5-carboxylic acid with benzylhydrazine in the presence of triethylamine, followed by the reaction of the resulting product with 1-benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)urea in the presence of N,N-dimethylformamide (DMF) and triethylamine. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide-14770 has been extensively studied in preclinical models of several neurological disorders, including Alzheimer's disease, Fragile X syndrome, Rett syndrome, and schizophrenia. In these studies, this compound-14770 has been shown to improve cognitive function, reduce neuroinflammation, and enhance synaptic plasticity. This compound-14770 has also been shown to have neuroprotective effects in models of traumatic brain injury and stroke.
Propriétés
Formule moléculaire |
C14H11ClN6O3 |
|---|---|
Poids moléculaire |
346.73 g/mol |
Nom IUPAC |
N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C14H11ClN6O3/c15-11-12(17-18-13(11)21(23)24)14(22)16-10-6-7-20(19-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)(H,16,19,22) |
Clé InChI |
JMTYOGKXLZBBGH-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl |
SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B279673.png)


![3-(difluoromethoxy)-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B279678.png)
![3,5-bis(difluoromethyl)-1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279682.png)
![ethyl 7-(difluoromethyl)-5-methyl-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279684.png)
![4-chloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B279685.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B279688.png)

![2,2,2-trifluoro-N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}acetamide](/img/structure/B279690.png)
![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}acetamide](/img/structure/B279692.png)
![5-bromo-N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279695.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}propanamide](/img/structure/B279696.png)
